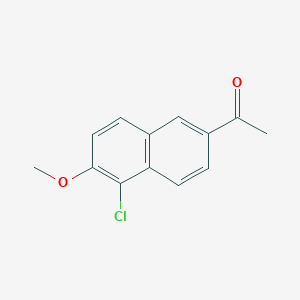
2-Acetyl-5-chloro-6-methoxynaphthalene
Beschreibung
Structurally, it belongs to the family of polycyclic aromatic hydrocarbons (PAHs) modified with functional groups that influence its physicochemical and biological properties. This compound is closely related to pharmaceutical intermediates, such as those used in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) like Naproxen. Key properties include:
- Molecular formula: C₁₃H₁₁ClO₂ (inferred from similar compounds in and ).
- Molecular weight: ~214.68 g/mol (calculated by adding chlorine’s atomic mass to the base structure in ).
- Topological polar surface area (TPSA): ~26.3 Ų (similar to 6-methoxy-2-acetonaphthone in ).
Its chlorine substituent enhances electrophilicity and may alter solubility and metabolic stability compared to non-halogenated analogs.
Eigenschaften
CAS-Nummer |
13101-93-4 |
|---|---|
Molekularformel |
C13H11ClO2 |
Molekulargewicht |
234.68 g/mol |
IUPAC-Name |
1-(5-chloro-6-methoxynaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C13H11ClO2/c1-8(15)9-3-5-11-10(7-9)4-6-12(16-2)13(11)14/h3-7H,1-2H3 |
InChI-Schlüssel |
HZZKQNQXGHJQRF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC2=C(C=C1)C(=C(C=C2)OC)Cl |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- Bromine’s larger atomic radius may increase steric hindrance compared to chlorine.
- Polarity : Methoxy and acetyl groups contribute to similar TPSA values across acetylated derivatives, suggesting comparable solubility in polar solvents .
- Pharmaceutical Relevance: The non-halogenated 6-methoxy-2-acetonaphthone is directly cited in pharmacopeias, while halogenated variants like the chloro and bromo compounds may serve as intermediates or impurities in drug synthesis .
Toxicological and Environmental Profiles
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


